Methyl 3-amino-4,4,4-trifluorocrotonate
CAS No.: 107638-19-7
Cat. No.: VC0178815
Molecular Formula: C5H6F3NO2
Molecular Weight: 169.101
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107638-19-7 |
|---|---|
| Molecular Formula | C5H6F3NO2 |
| Molecular Weight | 169.101 |
| IUPAC Name | methyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate |
| Standard InChI | InChI=1S/C5H6F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h2H,9H2,1H3/b3-2- |
| SMILES | COC(=O)C=C(C(F)(F)F)N |
Introduction
Chemical Structure and Key Properties
Structural Features
Methyl 3-amino-4,4,4-trifluorocrotonate is a butenoate derivative with the following structural characteristics:
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Trifluoromethyl group (-CF₃) at position 4, conferring high electron-withdrawing effects and lipophilicity.
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Amino group (-NH₂) at position 3, enabling hydrogen bonding and nucleophilic interactions.
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Methyl ester (-COOCH₃) at position 1, contributing to solubility and reactivity.
The compound’s stereochemistry is defined by the Z-configuration of the double bond between carbons 2 and 3, as indicated by its IUPAC name methyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate .
Physical and Chemical Properties
Key Observations:
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The trifluoromethyl group significantly increases the compound’s stability and solubility in organic solvents.
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The amino group’s basicity (pKa ≈ 0.71) allows for acid-base reactivity, critical in conjugate addition reactions .
Synthesis and Preparation Methods
Primary Synthetic Routes
The synthesis of methyl 3-amino-4,4,4-trifluorocrotonate involves multi-step strategies:
Amination of Trifluoroacetyl Acetate Derivatives
A patented method involves reacting 4,4,4-trifluoroacetyl ethyl acetate with excessive ammonium acetate under controlled conditions :
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Enolate Formation: Alkyl trifluoroacetate reacts with alkyl acetate (e.g., methyl acetate) and an alkali metal alcoholate (e.g., sodium methoxide) to form an enolate intermediate.
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Amination: The enolate undergoes amination with ammonium acetate to yield the desired amino ester.
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Recycling: Ammonium acetate is recovered and reused, improving process efficiency.
Alternative Methods
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Cyclocondensation Reactions: β-Aminoacrylic esters, such as methyl 3-amino-4,4,4-trifluorocrotonate, participate in cyclocondensation with aldehydes to form heterocyclic compounds (e.g., pyrido[2,3-d]pyrimidines) .
Industrial Considerations
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Catalysts: Base catalysts (e.g., K₂CO₃) are often employed to facilitate deprotonation and nucleophilic attack.
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Purification: Crystallization in hexane or column chromatography is used to isolate the compound .
Applications in Research and Industry
Pharmaceutical Development
Methyl 3-amino-4,4,4-trifluorocrotonate serves as a precursor in synthesizing bioactive molecules:
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Enzyme Inhibitors: The trifluoromethyl group enhances binding affinity to enzyme active sites, particularly in targets for neurological disorders (e.g., GABA receptors).
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Antimicrobial Agents: Derivatives exhibit activity against pathogens, though specific mechanisms remain under investigation.
Case Study:
In medicinal chemistry, the compound’s amino group facilitates conjugation with other functional groups (e.g., aryl rings) to create drug candidates with improved pharmacokinetics. For example, fluorinated analogs of neurotransmitter modulators show enhanced metabolic stability.
Agrochemical Formulations
The compound’s structure enables applications in pest control:
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Herbicides: Trifluoromethylated esters disrupt plant metabolic pathways, offering selective herbicidal activity.
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Insecticides: Analogous to pyrethroids, derivatives may interfere with insect nervous systems, though toxicity profiles require further study.
Materials Science
While limited data exists, the compound’s trifluoromethyl group suggests potential in synthesizing:
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Fluoropolymers: Copolymerization with monomers like tetrafluoroethylene could yield materials with enhanced thermal stability.
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Specialty Coatings: Fluorinated esters may improve solvent resistance in industrial coatings.
| Hazard Type | Description | Source |
|---|---|---|
| Toxicity | Harmful if ingested or inhaled | |
| Skin/Irritation | Potential for skin irritation | |
| Flammability | Avoid heat/ignition sources |
Precautions:
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Use PPE (gloves, goggles, lab coat) during handling.
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Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers).
Research Findings and Mechanistic Insights
Biochemical Interactions
The amino group participates in hydrogen bonding, enabling interactions with biomolecules:
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Protein Binding: May modulate enzyme activity by binding to polar residues in active sites.
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pH Sensitivity: The compound’s solubility and reactivity are pH-dependent, critical in biological systems .
Michael Addition Reactions
Methyl 3-amino-4,4,4-trifluorocrotonate acts as a Michael acceptor, reacting with nucleophiles (e.g., amines, thiols) to form β-amino esters. This reactivity is exploited in:
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Peptide Synthesis: Incorporation of trifluoromethylated residues to enhance peptide stability.
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Chiral Synthesis: Enantioselective additions using chiral catalysts .
Cycloaddition Reactions
The compound’s unsaturated ester moiety participates in Diels-Alder reactions, forming six-membered rings with dienes.
Case Study: Heterocyclic Synthesis
A study demonstrated the compound’s role in synthesizing pyrido[2,3-d]pyrimidin-4-ones via cyclocondensation with aldehydes . This method highlights its utility in constructing nitrogen-rich heterocycles, valuable in medicinal chemistry.
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